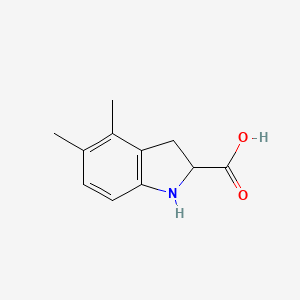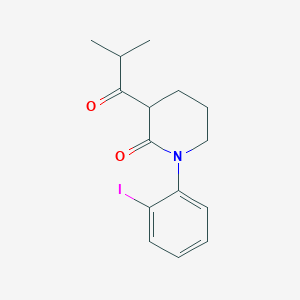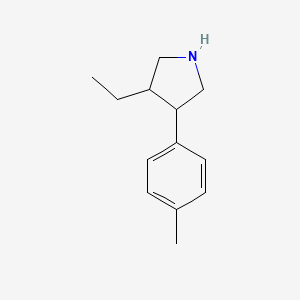
3-Ethyl-4-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(4-methylphenyl)pyrrolidine is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ethyl and methylphenyl groups attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidine derivatives. Substitution reactions can lead to the formation of new functionalized pyrrolidine compounds.
Scientific Research Applications
3-Ethyl-4-(4-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and methylphenyl groups.
4-Methylpyrrolidine: A similar compound with a methyl group attached to the pyrrolidine ring.
3-Ethylpyrrolidine: A compound with an ethyl group attached to the pyrrolidine ring.
Uniqueness
3-Ethyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of both ethyl and methylphenyl groups, which can enhance its chemical properties and potential biological activities. This combination of substituents can lead to unique interactions with molecular targets and distinct biological effects compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-ethyl-4-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-3-11-8-14-9-13(11)12-6-4-10(2)5-7-12/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
DVYUGCNZOPEKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


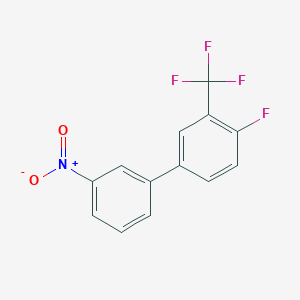

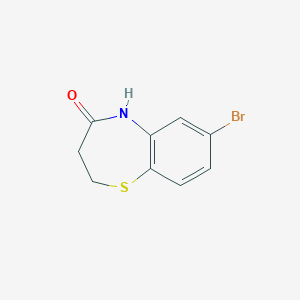
![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)


